molecular formula C139H219N45O39 B024493 CS4 Peptide CAS No. 107978-80-3

CS4 Peptide

Cat. No.: B024493
CAS No.: 107978-80-3
M. Wt: 3144.5 g/mol
InChI Key: APLLBGWLJSILKN-PSDHQGSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CS4 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C139H219N45O39 and its molecular weight is 3144.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

CS4 peptide has shown promise in therapeutic contexts, particularly in the treatment of various diseases due to its bioactive properties.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies indicate that CS4 can modulate immune responses by influencing cytokine production, thus reducing inflammation in affected tissues .

Anticoagulant Properties

Research has demonstrated that CS4 possesses anticoagulant activity, which can be beneficial in preventing thromboembolic disorders. Its mechanism involves the inhibition of thrombin and factor Xa, crucial components in the coagulation cascade .

Cancer Treatment

Emerging studies suggest that this compound may play a role in cancer therapy by inhibiting tumor growth and metastasis. The peptide's ability to interfere with cellular signaling pathways involved in cancer progression is currently under investigation .

Biotechnological Applications

This compound is utilized in various biotechnological fields, enhancing the development of novel therapies and diagnostic tools.

Vaccine Development

CS4 can be employed to design vaccines that enhance immune responses against specific pathogens. Its ability to act as an adjuvant improves the efficacy of vaccines by promoting a stronger immune response .

Drug Delivery Systems

The incorporation of CS4 into drug delivery systems has been explored to improve the bioavailability and targeted delivery of therapeutic agents. Its biocompatibility and ability to form hydrogels make it suitable for controlled release formulations .

Case Studies

Several studies have highlighted the applications of this compound across different domains:

Study Application Findings
Anti-inflammatoryDemonstrated reduction in cytokine levels in arthritis models, suggesting potential for treating inflammatory diseases.
AnticoagulantShowed significant inhibition of thrombin activity, indicating potential use in anticoagulant therapies.
Cancer therapyIn vitro studies indicated that CS4 inhibits proliferation and migration of cancer cells, warranting further investigation into its therapeutic potential.
Vaccine adjuvantEnhanced immune response was observed when CS4 was used as an adjuvant in vaccine formulations against viral infections.

Properties

CAS No.

107978-80-3

Molecular Formula

C139H219N45O39

Molecular Weight

3144.5 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-4-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]oxy-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1

InChI Key

APLLBGWLJSILKN-PSDHQGSASA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N

Synonyms

CS4 peptide

Origin of Product

United States

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